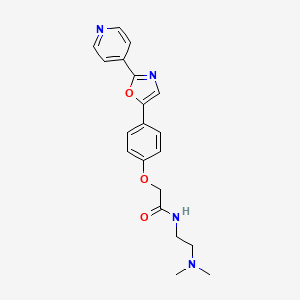
20S Proteasome-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20S Proteasome-IN-3 is a small molecule inhibitor that targets the 20S core particle of the proteasome. The proteasome is a complex multi-catalytic protease machinery responsible for the degradation of intracellular proteins, playing a crucial role in maintaining cellular homeostasis. Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20S Proteasome-IN-3 involves multiple steps, including the formation of key intermediates through specific organic reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques such as palladium-catalyzed coupling reactions, amidation, and selective reduction processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis in specialized reactors. The process includes stringent purification steps such as crystallization and chromatography to ensure high purity and yield. The production is carried out under Good Manufacturing Practices (GMP) to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: 20S Proteasome-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
Applications De Recherche Scientifique
20S Proteasome-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome function and regulation.
Biology: Employed in research to understand protein degradation pathways and cellular homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of proteasome inhibitors for pharmaceutical applications .
Mécanisme D'action
20S Proteasome-IN-3 exerts its effects by binding to the active sites of the 20S core particle of the proteasome, inhibiting its proteolytic activity. This inhibition prevents the degradation of ubiquitinated proteins, leading to the accumulation of misfolded and damaged proteins within the cell. The molecular targets include the β-type subunits of the proteasome, and the pathways involved are primarily related to protein degradation and cellular stress responses .
Comparaison Avec Des Composés Similaires
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.
Ixazomib: An oral proteasome inhibitor used in cancer therapy.
Comparison: 20S Proteasome-IN-3 is unique in its specific targeting of the 20S core particle, whereas other inhibitors like Bortezomib and Carfilzomib target both the 20S core and the 19S regulatory particle. This specificity may offer advantages in terms of reduced side effects and improved efficacy in certain therapeutic contexts .
Propriétés
Formule moléculaire |
C34H43N3O8 |
|---|---|
Poids moléculaire |
621.7 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(furan-2-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H43N3O8/c1-21(2)18-26(30(39)29-8-7-17-44-29)35-31(40)27(19-22-9-13-24(38)14-10-22)36-32(41)28(37-33(42)45-34(3,4)5)20-23-11-15-25(43-6)16-12-23/h7-17,21,26-28,38H,18-20H2,1-6H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-/m0/s1 |
Clé InChI |
PIHVFDCGCIKOJQ-KCHLEUMXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)C1=CC=CO1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)C1=CC=CO1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)



![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)


![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
